H-Gly-Pro-Arg-Pro-Pro-NH2
Overview
Description
H-Gly-Pro-Arg-Pro-Pro-NH2 is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This compound is known for its ability to prevent fibrin polymerization, making it a significant molecule in the study of blood coagulation and related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Arg-Pro-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (proline, arginine, proline, and proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated synthesis: Using automated peptide synthesizers to perform the SPPS.
Purification: Employing high-performance liquid chromatography (HPLC) to purify the peptide.
Quality control: Conducting rigorous quality control tests to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Pro-Arg-Pro-Pro-NH2 primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are commonly used in the synthesis of this compound.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Major Products
The major product of the synthesis is the peptide this compound itself. During the synthesis, side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
H-Gly-Pro-Arg-Pro-Pro-NH2 has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting fibrin polymerization, which is crucial in understanding blood coagulation mechanisms.
Medicine: Explored for potential therapeutic applications in preventing blood clots and treating coagulation disorders.
Industry: Utilized in the development of diagnostic assays and research tools for studying blood coagulation.
Mechanism of Action
H-Gly-Pro-Arg-Pro-Pro-NH2 exerts its effects by mimicking the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This mimicry prevents the polymerization of fibrin, thereby inhibiting the formation of fibrin clots. The peptide interacts with fibrinogen and thrombin, blocking the early steps of fibrin polymerization .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-Arg-Pro-NH2: Another peptide that mimics the N-terminal Gly-Pro-Arg region in fibrin and inhibits fibrin polymerization.
H-Gly-His-Arg-Pro-NH2: A peptide with a similar structure but different amino acid sequence, used in similar research applications.
Uniqueness
H-Gly-Pro-Arg-Pro-Pro-NH2 is unique due to its specific sequence, which provides distinct inhibitory effects on fibrin polymerization. Its additional proline residue may confer different structural and functional properties compared to other similar peptides .
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O5/c24-13-18(33)30-10-3-7-16(30)20(35)29-14(5-1-9-28-23(26)27)21(36)32-12-4-8-17(32)22(37)31-11-2-6-15(31)19(25)34/h14-17H,1-13,24H2,(H2,25,34)(H,29,35)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYDPMCILXJQF-QAETUUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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